Cas no 18529-47-0 ((1'E)-6-(3'-hydroxy-3'-methylbut-1'-enyl)-7-methoxycoumarin)

(1'E)-6-(3'-hydroxy-3'-methylbut-1'-enyl)-7-methoxycoumarin structure
18529-47-0 structure
Product Name:(1'E)-6-(3'-hydroxy-3'-methylbut-1'-enyl)-7-methoxycoumarin
Numero CAS:18529-47-0
MF:C15H16O4
MW:260.285144805908
CID:2068810
PubChem ID:5375166
Update Time:2025-04-21

(1'E)-6-(3'-hydroxy-3'-methylbut-1'-enyl)-7-methoxycoumarin Proprietà chimiche e fisiche

Nomi e identificatori

    • (1'E)-6-(3'-hydroxy-3'-methylbut-1'-enyl)-7-methoxycoumarin
    • (E)-Suberenol
    • E-Suberenol
    • suberenol
    • [6-(3'-hydroxy-3'-methyl-1'-butenyl)-7-methoxycoumarine]
    • (E)-6-(3-hydroxy-3-methyl-1-butenyl)-7-methoxy-2H-1-Benzopyran-2-one
    • 6-[(E)-3-Hydroxy-3-methyl-1-butenyl]-7-methoxy-2H-1-benzopyran-2-one
    • trans-Suberenol
    • 6-[(E)-3-Hydroxy-3-methyl-1-butenyl]-7-methoxycoumarin
    • CHEBI:174410
    • 6-(3-Hydroxy-3-methyl-1-butenyl)-7-methoxy-(E)-Coumarin
    • 2H-1-Benzopyran-2-one, 6-(3-hydroxy-3-methyl-1-butenyl)-7-methoxy-, (E)-
    • DTXSID701318629
    • 18529-47-0
    • 6-[(1E)-3-Hydroxy-3-methyl-1-buten-1-yl]-7-methoxy-2H-1-benzopyran-2-one
    • 2H-1-Benzopyran-2-one, 6-[(1E)-3-hydroxy-3-methyl-1-butenyl]-7-methoxy-
    • 6-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one
    • LNFVZUMSDAIQDQ-VOTSOKGWSA-N
    • 6-(3-Hydroxy-3-methyl-1-buten-1-yl)-7-methoxy-2H-1-benzopyran-2-one
    • 7-METHOXY-6-(3-METHYL-3-OXIDANYL-BUT-1-ENYL)CHROMEN-2-ONE
    • TT3D5CTA3P
    • 2H-1-Benzopyran-2-one, 6-(3-hydroxy-3-methyl-1-butenyl)-7-methoxy-
    • 6-[(1E)-3-Hydroxy-3-methyl-1-butenyl]-7-methoxy-2H-chromen-2-one #
    • Coumarin, 6-(3-hydroxy-3-methyl-1-butenyl)-7-methoxy-, (E)-
    • 6-[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]-7-methoxy-2H-chromen-2-one
    • 2H-1-Benzopyran-2-one, 6-[(1E)-3-hydroxy-3-methyl-1-buten-1-yl]-7-methoxy-
    • 6-((1E)-3-hydroxy-3-methylbut-1-en-1-yl)-7-methoxy-2H-chromen-2-one
    • 6-((E)-3-hydroxy-3-methylbut-1-enyl)-7-methoxychromen-2-one
    • Inchi: 1S/C15H16O4/c1-15(2,17)7-6-11-8-10-4-5-14(16)19-13(10)9-12(11)18-3/h4-9,17H,1-3H3/b7-6+
    • Chiave InChI: LNFVZUMSDAIQDQ-VOTSOKGWSA-N
    • Sorrisi: OC(C)(C)/C=C/C1C(=CC2=C(C=CC(=O)O2)C=1)OC

Proprietà calcolate

  • Massa esatta: 260.10485899g/mol
  • Massa monoisotopica: 260.10485899g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 3
  • Complessità: 397
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 55.8Ų
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd